4-Indol-1-ylmethyl-benzoic acid
Overview
Description
4-Indol-1-ylmethyl-benzoic acid is a compound that features an indole moiety attached to a benzoic acid framework. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making compounds like this compound of significant interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 4-Indol-1-ylmethyl-benzoic acid, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroalkenes and vinyl Grignard reagents to form indoles.
Larock Indole Synthesis: This involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production of indole derivatives often employs scalable and cost-effective methods. Catalytic processes and continuous flow reactions are commonly used to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Indol-1-ylmethyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or isatins.
Reduction: Reduction reactions can convert nitroindoles to aminoindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using Lewis acids like aluminum chloride.
Major Products:
Oxidation: Oxindoles, isatins.
Reduction: Aminoindoles.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
4-Indol-1-ylmethyl-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Indol-1-ylmethyl-benzoic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, indole derivatives have been shown to inhibit protein kinases and topoisomerases, which are crucial for cell division and DNA replication . This makes them effective in anticancer therapies.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid: A component of ergot alkaloids with pharmacological properties.
Uniqueness: 4-Indol-1-ylmethyl-benzoic acid is unique due to its specific structural combination of an indole moiety with a benzoic acid framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(indol-1-ylmethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIJLWFQCYRLMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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